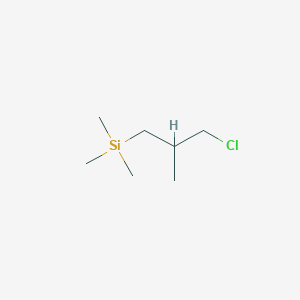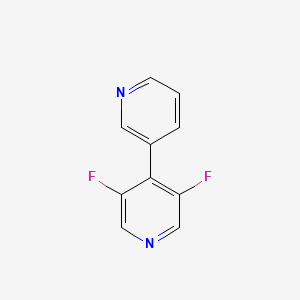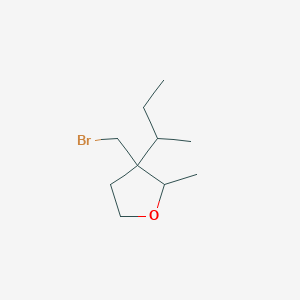
(3-Chloro-2-methylpropyl)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-2-methylpropyl)trimethylsilane is an organosilicon compound with the molecular formula C7H17ClSi. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and versatility in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
(3-Chloro-2-methylpropyl)trimethylsilane can be synthesized through the reaction of 3-chloro-2-methylpropyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
Industrial production of this compound involves the direct process, where methyl chloride reacts with a silicon-copper alloy. This method is efficient and yields high purity products suitable for various applications .
化学反応の分析
Types of Reactions
(3-Chloro-2-methylpropyl)trimethylsilane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Nucleophiles: Hydroxide, alkoxide, amines.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products Formed
Silanols: Formed through hydrolysis.
Alkanes: Formed through reduction.
Substituted Silanes: Formed through nucleophilic substitution.
科学的研究の応用
(3-Chloro-2-methylpropyl)trimethylsilane is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing trimethylsilyl groups into organic molecules.
Pharmaceuticals: In the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: In the production of silicon-based materials and coatings.
Biotechnology: As a protective group for functional groups in biomolecules.
作用機序
The mechanism of action of (3-Chloro-2-methylpropyl)trimethylsilane involves the reactivity of the silicon-chlorine bond. The compound acts as a source of trimethylsilyl groups, which can be transferred to other molecules through nucleophilic substitution. The molecular targets include hydroxyl, carboxyl, and amino groups, which react with the silicon atom to form stable silyl ethers, esters, and amides .
類似化合物との比較
Similar Compounds
Trimethylsilyl Chloride: Similar in structure but lacks the 3-chloro-2-methylpropyl group.
(3-Chloropropyl)trimethylsilane: Similar but with a different alkyl chain length.
Uniqueness
(3-Chloro-2-methylpropyl)trimethylsilane is unique due to its specific alkyl chain, which imparts different reactivity and steric properties compared to other trimethylsilyl compounds. This makes it particularly useful in selective organic transformations and specialized industrial applications .
特性
分子式 |
C7H17ClSi |
|---|---|
分子量 |
164.75 g/mol |
IUPAC名 |
(3-chloro-2-methylpropyl)-trimethylsilane |
InChI |
InChI=1S/C7H17ClSi/c1-7(5-8)6-9(2,3)4/h7H,5-6H2,1-4H3 |
InChIキー |
YQFWHIICMPQRDZ-UHFFFAOYSA-N |
正規SMILES |
CC(C[Si](C)(C)C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![({2-[1-(Chloromethyl)cyclopentyl]ethoxy}methyl)benzene](/img/structure/B13167931.png)
![1-[1-(Aminomethyl)cycloheptyl]ethan-1-ol](/img/structure/B13167936.png)




![2-(3-Chloropropyl)bicyclo[2.2.1]heptane](/img/structure/B13167954.png)
![4-Chloro-1-isopropyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13167960.png)



![2-Bromo-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid](/img/structure/B13167985.png)
